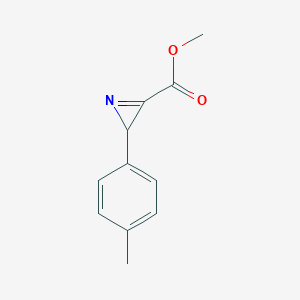
1-(4-Aminobutyryl)-4-(2-quinolyl)piperazine maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Aminobutyryl)-4-(2-quinolyl)piperazine maleate is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminobutyryl)-4-(2-quinolyl)piperazine maleate typically involves the following steps:
Formation of the piperazine core: This can be achieved by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the quinoline moiety: The piperazine core is then reacted with a quinoline derivative, often through nucleophilic substitution.
Attachment of the aminobutyryl group: This step involves the acylation of the piperazine nitrogen with a 4-aminobutyryl chloride or similar reagent.
Formation of the maleate salt: The final compound is obtained by reacting the free base with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Aminobutyryl)-4-(2-quinolyl)piperazine maleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the quinoline or piperazine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced piperazine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(4-Aminobutyryl)-4-(2-quinolyl)piperazine maleate involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Aminobutyryl)-4-(2-pyridyl)piperazine: Similar structure but with a pyridine ring instead of quinoline.
1-(4-Aminobutyryl)-4-(2-phenyl)piperazine: Contains a phenyl group instead of quinoline.
1-(4-Aminobutyryl)-4-(2-thienyl)piperazine: Features a thiophene ring instead of quinoline.
Uniqueness
1-(4-Aminobutyryl)-4-(2-quinolyl)piperazine maleate is unique due to the presence of the quinoline moiety, which can impart distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
Numéro CAS |
101153-52-0 |
|---|---|
Formule moléculaire |
C21H26N4O5 |
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
4-amino-1-(4-quinolin-2-ylpiperazin-1-yl)butan-1-one;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C17H22N4O.C4H4O4/c18-9-3-6-17(22)21-12-10-20(11-13-21)16-8-7-14-4-1-2-5-15(14)19-16;5-3(6)1-2-4(7)8/h1-2,4-5,7-8H,3,6,9-13,18H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
JLZRLIMLKBNHHQ-WLHGVMLRSA-N |
SMILES isomérique |
C1CN(CCN1C2=NC3=CC=CC=C3C=C2)C(=O)CCCN.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
C1CN(CCN1C2=NC3=CC=CC=C3C=C2)C(=O)CCCN.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


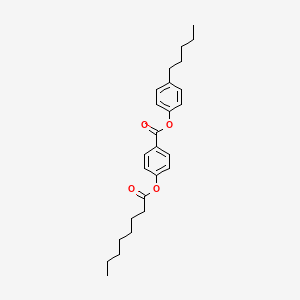
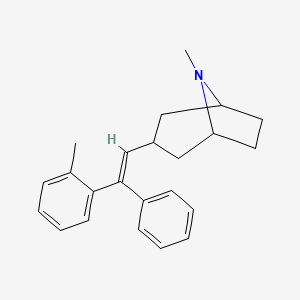
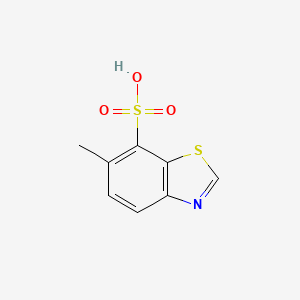
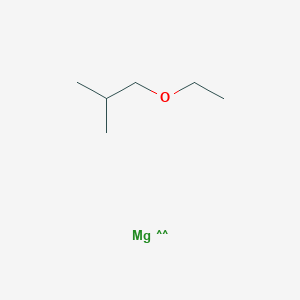
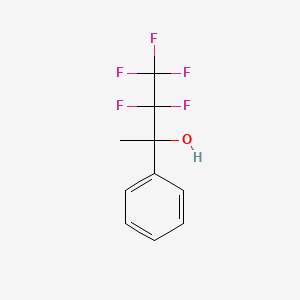
silane](/img/structure/B14344715.png)

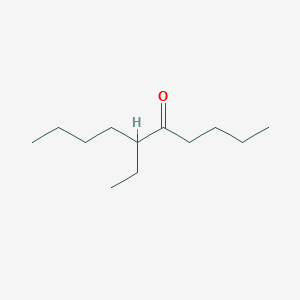
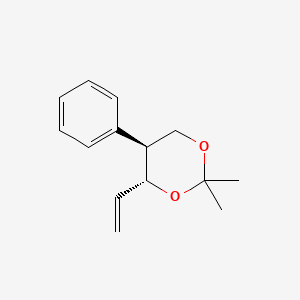
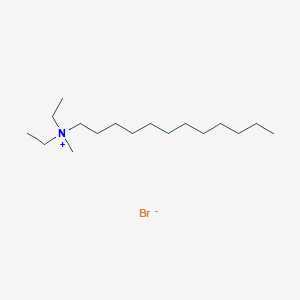
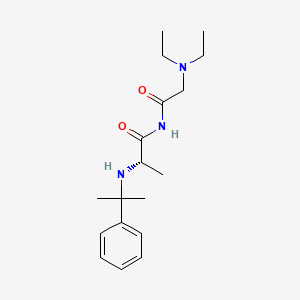
![2,5,6-Trimethyl-p-benzoquinone]](/img/structure/B14344768.png)
![6-ethoxy-3-ethyl-5-oxo-1-propyl-8H-pyrimido[5,4-b][1,4]thiazine-2,4,7-trione](/img/structure/B14344775.png)
